molecular formula C6H2BrF3O2 B6616283 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one CAS No. 1314894-53-5

1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B6616283
CAS No.: 1314894-53-5
M. Wt: 242.98 g/mol
InChI Key: HIFAJOVCQJAQQP-UHFFFAOYSA-N
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Description

1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one is a chemical compound with the molecular formula C6H2BrF3O2 It is a derivative of furan, substituted with a bromine atom at the 4-position and a trifluoromethyl ketone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one typically involves the bromination of furan derivatives followed by the introduction of the trifluoromethyl ketone group. One common method involves the reaction of 4-bromofuran with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of 1-(4-substituted furan-2-yl)-2,2,2-trifluoroethan-1-one derivatives.

    Reduction: Formation of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethanol.

    Oxidation: Formation of furan-2,5-dione derivatives.

Scientific Research Applications

1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromofuran-2-yl)methanamine
  • 1-(4-bromofuran-2-yl)methanol
  • 1-(4-bromofuran-2-yl)piperidine

Uniqueness

1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of both a bromine atom and a trifluoromethyl ketone group. This combination imparts distinct chemical properties, such as increased electrophilicity and potential for halogen bonding, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-bromofuran-2-yl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3O2/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFAJOVCQJAQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1Br)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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